1-(Trimethoxysilyl)propane-2-thiol 1-(Trimethoxysilyl)propane-2-thiol
Brand Name: Vulcanchem
CAS No.: 56148-89-1
VCID: VC19592026
InChI: InChI=1S/C6H16O3SSi/c1-6(10)5-11(7-2,8-3)9-4/h6,10H,5H2,1-4H3
SMILES:
Molecular Formula: C6H16O3SSi
Molecular Weight: 196.34 g/mol

1-(Trimethoxysilyl)propane-2-thiol

CAS No.: 56148-89-1

Cat. No.: VC19592026

Molecular Formula: C6H16O3SSi

Molecular Weight: 196.34 g/mol

* For research use only. Not for human or veterinary use.

1-(Trimethoxysilyl)propane-2-thiol - 56148-89-1

Specification

CAS No. 56148-89-1
Molecular Formula C6H16O3SSi
Molecular Weight 196.34 g/mol
IUPAC Name 1-trimethoxysilylpropane-2-thiol
Standard InChI InChI=1S/C6H16O3SSi/c1-6(10)5-11(7-2,8-3)9-4/h6,10H,5H2,1-4H3
Standard InChI Key JHXWINGYJFCASF-UHFFFAOYSA-N
Canonical SMILES CC(C[Si](OC)(OC)OC)S

Introduction

Structural and Nomenclatural Clarification

Key structural features include:

  • Thiol group: Enables disulfide bond formation, metal coordination, and thiol-ene click chemistry .

  • Trimethoxysilyl group: Facilitates hydrolysis and condensation reactions with hydroxylated surfaces (e.g., silica, metals) .

Synthesis and Manufacturing

Industrial synthesis typically involves the reaction of 3-chloropropyltrimethoxysilane with thiourea, followed by acidic hydrolysis to yield the thiol . Advanced methods, such as sol-gel co-condensation with organosilane precursors, are employed for creating hybrid materials .

Large-Scale Production

  • Annual U.S. production: 100,000–1,000,000 lb (2016–2019) .

  • Purity standards: ≥95% (GC), with impurities including residual chlorides and silanol byproducts .

Key Reaction Pathways

  • Hydrolysis:

    HS-(CH2)3-Si(OCH3)3+3H2OHS-(CH2)3-Si(OH)3+3CH3OH\text{HS-(CH}_2\text{)}_3\text{-Si(OCH}_3\text{)}_3 + 3\text{H}_2\text{O} \rightarrow \text{HS-(CH}_2\text{)}_3\text{-Si(OH)}_3 + 3\text{CH}_3\text{OH}

    Forms reactive silanol groups for surface bonding .

  • Thiol-ene modification:
    Used to functionalize polymers, enhancing thermal stability and surface properties .

Physicochemical Properties

Experimental data from diverse sources reveal consistent trends:

PropertyValueSource
Boiling point213–215°C (1013 hPa)
Density (25°C)1.057 g/cm³
Vapor pressure (20°C)<7 hPa
Water solubility12 mg/L
LogP3.16
LD₅₀ (oral, rat)774 mg/kg

The compound’s low water solubility and high LogP underscore its hydrophobicity, making it suitable for non-aqueous applications .

Functional Applications

Heavy Metal Ion Adsorption

Silica gel modified with 3-(trimethoxysilyl)propane-1-thiol (Sil–SH) exhibits high affinity for soft metal ions:

  • Adsorption capacity sequence: Hg²⁺ > Ag⁺ > Cu²⁺ > Ni²⁺ > Zn²⁺ .

  • Mechanism: Thiol groups form stable coordination complexes, with Δint(i)H values ranging from -45 kJ/mol (Hg²⁺) to -12 kJ/mol (Zn²⁺) .

Surface Modification and Sensors

  • Self-assembled monolayers (SAMs): Used in electrochemical sensors to detect Na⁺, K⁺, and alkaline earth metals .

  • Polymer functionalization: Enhances adhesion in rubber and coatings .

Catalysis

The sulfonic acid derivative, 3-[(3-(trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid, catalyzes dihydropyrimidinone synthesis with 92–98% yields .

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